![molecular formula C15H24O4 B14733634 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene CAS No. 5426-81-3](/img/structure/B14733634.png)
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups and an ethoxymethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the alkylation of a dimethoxybenzene derivative with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene involves its interaction with specific molecular targets. The methoxy and ethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **1,2
1,2-Dimethoxybenzene: Lacks the ethoxymethyl group, making it less complex.
特性
CAS番号 |
5426-81-3 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.35 g/mol |
IUPAC名 |
1,2-dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene |
InChI |
InChI=1S/C15H24O4/c1-11(2)9-18-12(3)19-10-13-7-6-8-14(16-4)15(13)17-5/h6-8,11-12H,9-10H2,1-5H3 |
InChIキー |
YXFPUEZZZZRKQF-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(C)OCC1=C(C(=CC=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



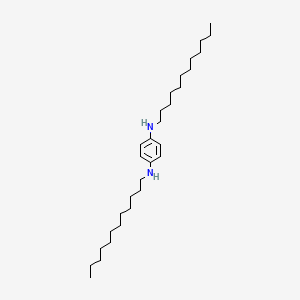
![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)
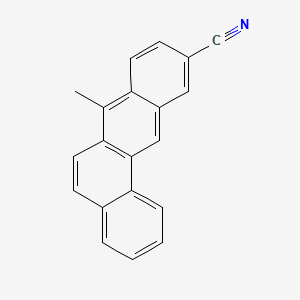
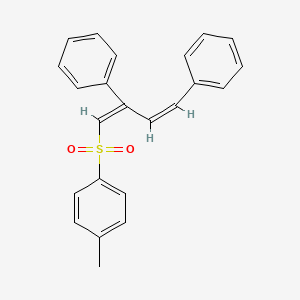

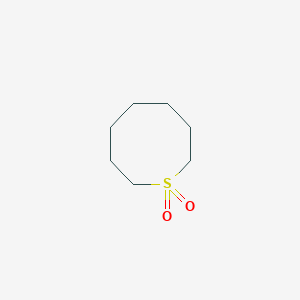
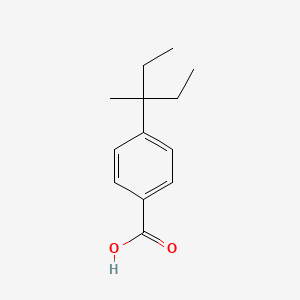
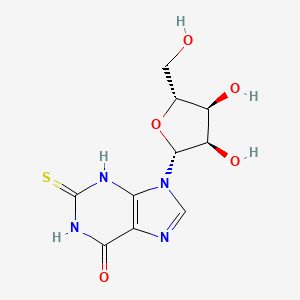
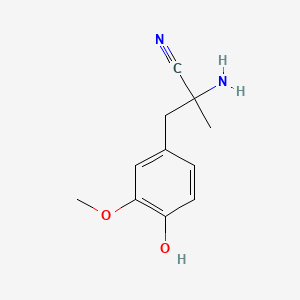

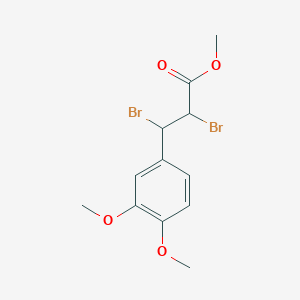
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)

